molecular formula C7H6F3NO3S B8721997 4-Aminophenyl trifluoromethanesulfonate CAS No. 32578-29-3

4-Aminophenyl trifluoromethanesulfonate

Cat. No. B8721997
M. Wt: 241.19 g/mol
InChI Key: AYYDIRTZCUFMDY-UHFFFAOYSA-N
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Patent
US05541224

Procedure details

The 4-(trifluoromethylsulfonyloxy)-1-nitrobenzene (27.1 grams; 0.10 mole) in 300 ml of ethanol was added dropwise to 94.8 grams of stannous chloride (0.5 mol; 5 equivalents) in 525 ml of concentrated HCl, at room temperature. The rate of addition was controlled to prevent the temperature of the reaction mixture from rising. The reaction mixture was stirred for 3 hours, 10N NaOH added until the pH was ~12, and extracted into ether. The ether extract was washed with water, dried over magnesium sulfate, and the ether evaporated to yield the desired 4-(trifluoromethylsulfonyloxy)aniline as a yellowish brown oil. Its identity was confirmed by NMR, MS, and elemental analysis, the last of which showed:
Quantity
27.1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
94.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
525 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[S:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)(=[O:5])=[O:4].[OH-].[Na+]>C(O)C.Cl>[F:16][C:2]([F:1])([F:17])[S:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)(=[O:4])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Name
stannous chloride
Quantity
94.8 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
525 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC=C(N)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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